7-Trifluoromethyloxindole

Descripción general

Descripción

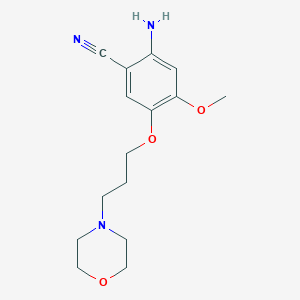

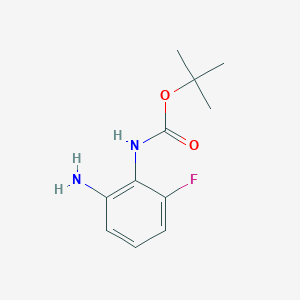

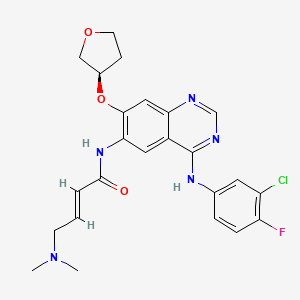

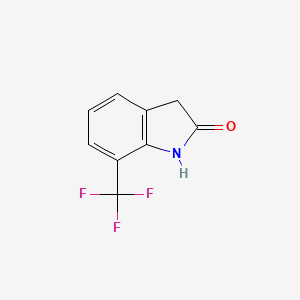

7-Trifluoromethyloxindole (TFMI) is a chemical compound that belongs to the family of oxindoles . It is characterized by the presence of a trifluoromethyl group (-CF3) that is substituted on the 7-position of the oxindole ring .

Synthesis Analysis

TFMI can be synthesized by several methods, including the reaction of 7-hydroxyoxindole with trifluoromethyl iodide or trifluoromethyl copper reagents.Molecular Structure Analysis

The molecular formula of TFMI is C9H6F3NO . It has an average mass of 201.145 Da and a monoisotopic mass of 201.040146 Da .Physical And Chemical Properties Analysis

TFMI is a white to pale-yellow crystalline powder with a low solubility in water but highly soluble in common organic solvents such as dichloromethane, diethyl ether, and acetone . It has excellent thermal and chemical stability and is highly resistant to oxidation, acidic and basic conditions .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Design and Synthesis: 7-Trifluoromethyloxindole derivatives, such as multi-substituted 3-fluoroalkenyloxindole ring-fused 3-trifluoromethyloxindoles, are synthesized for potential biological activities. These compounds are obtained from indoline-2,3-diones and show promise in inhibiting human prostate and breast cancer cells, comparable to the standard drug Paclitaxel (Liu et al., 2018).

Advances in Cycloaddition Reactions

- Trifluoromethyl-Containing Spirooxindoles: The construction of trifluoromethyl-containing spirooxindoles, which includes 7-trifluoromethyloxindole derivatives, is significant in pharmaceuticals. Recent advances in this area, involving cycloaddition reactions, demonstrate the growing importance of such compounds in medicinal chemistry (Hou Gui, Yin Wei, & M. Shi, 2020).

Anticancer and Antioxidant Activities

- Amide Linked 1,4-Disubstituted 1,2,3-Triazoles: The design and synthesis of amide-linked 1,4-disubstituted 1,2,3-triazoles, which are derivatives of 7-trifluoromethyloxindole, have shown promising anticancer and antioxidant activities. These compounds are effective against various cancer cell lines and exhibit significant in vitro inhibitory activities (Kaushik et al., 2021).

Applications in Medicinal Chemistry

- Trifluoromethoxy Group: The trifluoromethoxy group, closely related to 7-trifluoromethyloxindole, finds application in various pharmaceuticals, including analgesics, cardiovascular drugs, and anti-infective therapeutics. Its use in medicinal chemistry highlights the importance of trifluoromethyl derivatives (Jeschke, Baston, & Leroux, 2007).

Click Chemistry in Drug Discovery

- 1,2,3-Triazole Formation: The synthesis of 1,2,3-triazoles, often involving trifluoromethyloxindole structures, is crucial in drug discovery. These compounds are synthesized through reliable chemical transformations and are increasingly used in various aspects of drug development (Kolb & Sharpless, 2003).

Antiprotozoal and Antiproliferative Properties

- Amide Linked 1,2,3-Triazoles: The synthesis of aryloxy bridged and amide-linked dimeric 1,2,3-triazoles, derivatives of 7-trifluoromethyloxindole, has demonstrated significant antiproliferative activities against human cancer cell lines. These compounds act as inhibitors of EGFR tyrosine kinase phosphorylation, indicating their potential in cancer therapy (Deshmukh et al., 2019).

Microwave-Assisted Synthesis and Bio-Evaluation

- Bis (Trifluoromethyl) Phenyl-Triazole-Pyridine Hybrids: Novel 1,2,3-triazole derivatives, incorporating bis(trifluoromethyl) phenyl groups, have been synthesized using microwave-assisted methods. These compounds exhibit potential antibacterial and antifungal properties, suggesting their relevance in developing new therapeutic agents (Jha & Atchuta Ramarao, 2017).

Cytotoxicity and Molecular Docking Studies

- Inhibitors of Tubulin Polymerization: The 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles, related to 7-trifluoromethyloxindole, have shown potential as inhibitors of tubulin polymerization. These compounds exhibit significant cytotoxicity against lung and cervical cancer cells and induce apoptosis in a caspase-dependent manner, highlighting their potential in cancer treatment (Mphahlele & Parbhoo, 2018).

Safety And Hazards

Propiedades

IUPAC Name |

7-(trifluoromethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-3-1-2-5-4-7(14)13-8(5)6/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODADMQRQVQRBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(F)(F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428452 | |

| Record name | 7-Trifluoromethyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Trifluoromethyloxindole | |

CAS RN |

56341-40-3 | |

| Record name | 1,3-Dihydro-7-(trifluoromethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Trifluoromethyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.